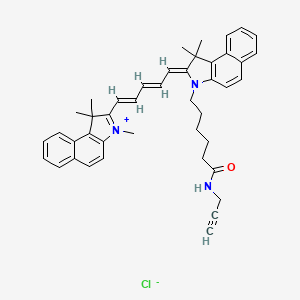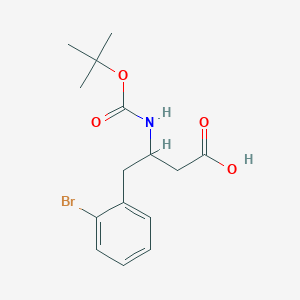![molecular formula C20H22N2O2 B12278815 Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione](/img/structure/B12278815.png)
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione is a complex organic compound with the molecular formula C16H12N2O2 It is known for its unique structure, which includes a cyclobutene ring substituted with two amino groups attached to 4-methylphenylmethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione typically involves the reaction of cyclobutene-1,2-dione with 4-methylphenylmethylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and efficiency. Key factors in industrial production include the selection of appropriate raw materials, reaction optimization, and purification techniques to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino groups can participate in substitution reactions, leading to the formation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Utilized in the production of advanced materials with specific properties.
Mécanisme D'action
The mechanism of action of Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione involves its interaction with molecular targets and pathways. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the context and application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dianilinocyclobut-3-ene-1,2-dione: Similar structure but with different substituents.
3,4-Bis(phenylamino)cyclobut-3-ene-1,2-dione: Another related compound with phenylamino groups.
Uniqueness
Bis({[(4-methylphenyl)methyl]amino})cyclobut-3-ene-1,2-dione is unique due to its specific substituents, which confer distinct chemical and physical properties. These properties make it suitable for specialized applications that similar compounds may not fulfill.
Propriétés
Formule moléculaire |
C20H22N2O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
3,4-bis[(4-methylphenyl)methylamino]cyclobutane-1,2-dione |
InChI |
InChI=1S/C20H22N2O2/c1-13-3-7-15(8-4-13)11-21-17-18(20(24)19(17)23)22-12-16-9-5-14(2)6-10-16/h3-10,17-18,21-22H,11-12H2,1-2H3 |
Clé InChI |
ZZOGXJHLFFUNGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CNC2C(C(=O)C2=O)NCC3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(4-Chlorophenyl)imidazo[1,2-A]pyrazine](/img/structure/B12278753.png)
![Methyl 4-(1-oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoate](/img/structure/B12278756.png)


![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)


![methyl (1S,5R)-7-hydroxy-9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12278798.png)



